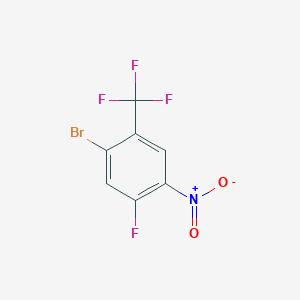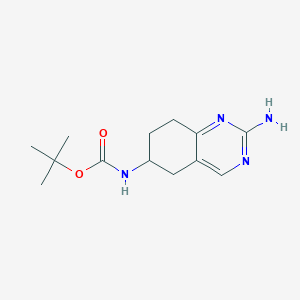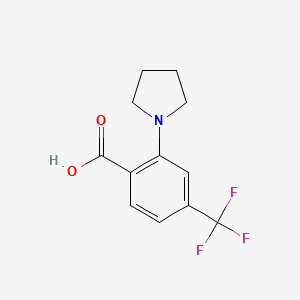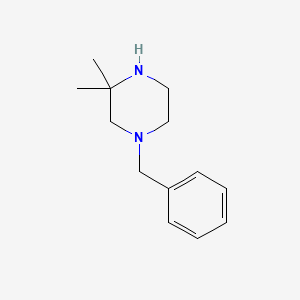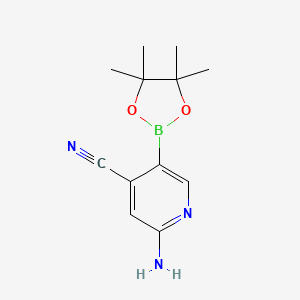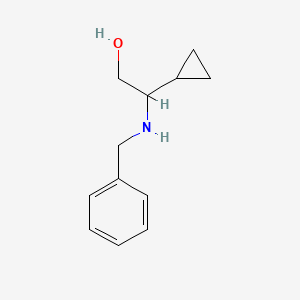
2-(Benzylamino)-2-cyclopropylethan-1-ol
描述
2-(Benzylamino)-2-cyclopropylethan-1-ol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Benzylamines can interact with various biological targets depending on their specific structure. For example, some benzylamines are known to interact with tubulin, a protein that plays a crucial role in cell division .
Mode of Action
The mode of action of benzylamines can vary widely. Some benzylamines can act as inhibitors, blocking the function of their target proteins. Others might act as agonists, enhancing the function of their targets .
Biochemical Pathways
Benzylamines can be involved in various biochemical pathways. For instance, they can participate in reactions involving free radicals, nucleophilic substitution, and oxidation .
Result of Action
The result of a benzylamine’s action can depend on its specific target and mode of action. For example, if a benzylamine acts as an inhibitor of a protein involved in cell division, it might result in the arrest of cell division .
Action Environment
The action, efficacy, and stability of benzylamines can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the benzylamine .
生化分析
Biochemical Properties
2-(Benzylamino)-2-cyclopropylethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor of certain enzymes, such as tyrosinase, which is involved in melanin production . The compound’s interaction with tyrosinase is competitive, indicating that it binds to the enzyme’s active site, preventing the substrate from binding . Additionally, this compound may interact with antioxidant proteins, contributing to its potential therapeutic effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in melanoma cells, the compound inhibits melanin production by reducing the activity of tyrosinase and downregulating the expression of melanogenesis-associated proteins . This suggests that this compound can alter gene expression and impact cellular metabolism, potentially making it useful in treating hyperpigmentation disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of tyrosinase, binding to the enzyme’s active site and preventing substrate access . This inhibition leads to a decrease in melanin production. Additionally, the compound’s antioxidant properties may involve scavenging free radicals and reducing oxidative stress within cells . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for its application in research and therapy. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in cell culture models has demonstrated sustained inhibitory effects on tyrosinase activity and melanin production, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to effectively inhibit tyrosinase activity and reduce melanin production without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including oxidative stress and cellular damage . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes facilitate the compound’s excretion from the body and may influence its pharmacokinetics and bioavailability . Understanding these pathways is essential for developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound may utilize amino acid transporters to cross cellular membranes and reach its target sites . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects . These transport mechanisms are critical for the compound’s efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm, mitochondria, or endoplasmic reticulum, where it interacts with enzymes and other biomolecules . This localization is essential for its role in modulating cellular processes and achieving therapeutic effects.
属性
IUPAC Name |
2-(benzylamino)-2-cyclopropylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-9-12(11-6-7-11)13-8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDKMEPDTJSHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776315-65-2 | |
| Record name | 2-(benzylamino)-2-cyclopropylethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


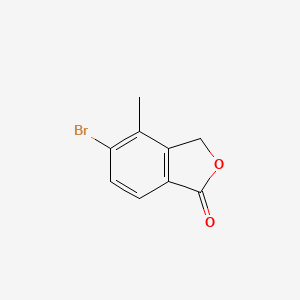
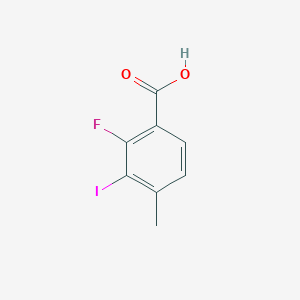
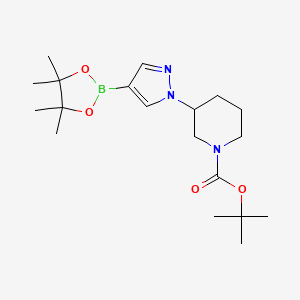
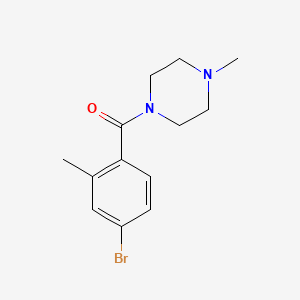
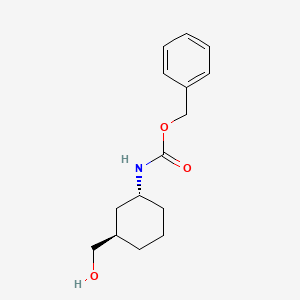
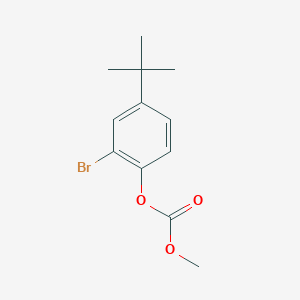
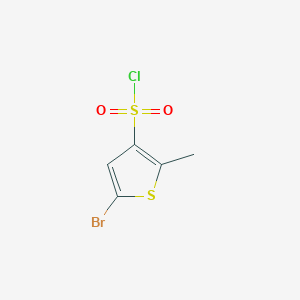
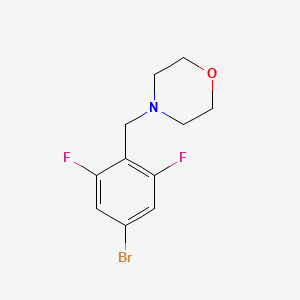
![5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1526715.png)
